molecular formula C24H35NO3 B10767613 Docosahexaenoyl glycine

Docosahexaenoyl glycine

Cat. No.: B10767613
M. Wt: 385.5 g/mol
InChI Key: BEYWKSIFICEQGH-KUBAVDMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Docosahexaenoyl glycine can undergo various chemical reactions, including:

    Oxidation: Due to the presence of multiple double bonds in the docosahexaenoic acid moiety, it is susceptible to oxidation. Common oxidizing agents include molecular oxygen and reactive oxygen species.

    Reduction: The amide bond can be reduced under specific conditions, although this is less common.

    Substitution: The compound can participate in substitution reactions, particularly at the amide nitrogen or the carboxyl group of glycine.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield docosahexaenoic acid and glycine.

Mechanism of Action

The mechanism of action of docosahexaenoyl glycine involves its interaction with membrane proteins such as GPCRs and ion channels. It can modulate the activity of these proteins, influencing intracellular signaling pathways. For example, it has been shown to activate the transient receptor potential vanilloid 1 (TRPV1) channel, leading to calcium influx and subsequent cellular responses . Additionally, it may interact with other receptors and enzymes involved in lipid signaling pathways .

Comparison with Similar Compounds

Docosahexaenoyl glycine is part of a broader class of N-acyl amides, which includes compounds such as:

Compared to these similar compounds, this compound is unique due to its specific fatty acid moiety (docosahexaenoic acid), which imparts distinct biophysical and biochemical properties. Its multiple double bonds and long-chain structure contribute to its unique interactions with membrane proteins and its potential therapeutic effects .

Properties

Molecular Formula

C24H35NO3

Molecular Weight

385.5 g/mol

IUPAC Name

2-[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]amino]acetic acid

InChI

InChI=1S/C24H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(26)25-22-24(27)28/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-22H2,1H3,(H,25,26)(H,27,28)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-

InChI Key

BEYWKSIFICEQGH-KUBAVDMBSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)NCC(=O)O

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCC(=O)O

Origin of Product

United States

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